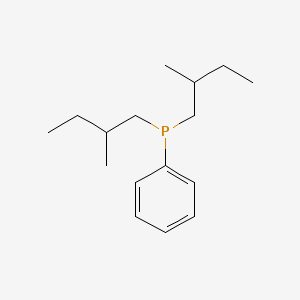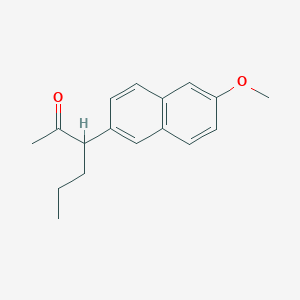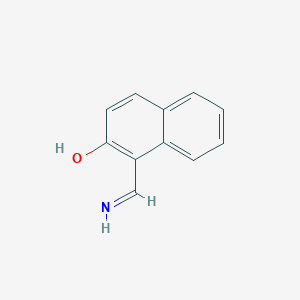
2-Propanone, 1,3-dibromo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,3-dibromo-1-phenyl- is an organic compound with the molecular formula C9H9Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a phenyl group attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propanone, 1,3-dibromo-1-phenyl- can be synthesized through the bromination of acetophenone. The reaction typically involves the addition of bromine to acetophenone in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination .
Industrial Production Methods
Industrial production of 2-Propanone, 1,3-dibromo-1-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1,3-dibromo-1-phenyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted products.
Elimination: Dehydrobromination can occur in the presence of a strong base, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents such as hexane or toluene.
Major Products Formed
Nucleophilic Substitution: Substituted acetophenones with various functional groups.
Reduction: 1-Phenyl-2-propanone and related compounds.
Elimination: Alkenes and other unsaturated compounds
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,3-dibromo-1-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,3-dibromo-1-phenyl- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the bromine atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 2-bromo-1-phenyl-: A monobrominated derivative of acetophenone with similar reactivity but different substitution patterns.
1,3-Dibromo-2-propanone: Another dibrominated compound with different structural features and reactivity.
Phenylacetone: A related compound with a phenyl group and a ketone functional group but without bromine atoms.
Uniqueness
2-Propanone, 1,3-dibromo-1-phenyl- is unique due to the presence of two bromine atoms and a phenyl group, which confer distinct reactivity and chemical properties. Its ability to undergo various types of reactions, including nucleophilic substitution, reduction, and elimination, makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
54210-98-9 |
|---|---|
Molekularformel |
C9H8Br2O |
Molekulargewicht |
291.97 g/mol |
IUPAC-Name |
1,3-dibromo-1-phenylpropan-2-one |
InChI |
InChI=1S/C9H8Br2O/c10-6-8(12)9(11)7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI-Schlüssel |
UTLPHZBACNJQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)


![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)







![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
